Phenyl 3,3-diphenylprop-2-enoate
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Overview
Description
Phenyl 3,3-diphenylprop-2-enoate is an organic compound with the molecular formula C21H16O2 It is known for its unique structure, which includes a phenyl group attached to a 3,3-diphenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl 3,3-diphenylprop-2-enoate can be synthesized through several methods. One common approach involves the reaction of 3,3-diphenylprop-2-enoic acid with phenol in the presence of a dehydrating agent such as thionyl chloride. The reaction typically proceeds under reflux conditions, resulting in the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phenyl 3,3-diphenylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Phenyl 3,3-diphenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which phenyl 3,3-diphenylprop-2-enoate exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in electron transfer reactions, making it a potential candidate for redox reactions. Its phenyl groups can interact with biological macromolecules, influencing their function and activity .
Comparison with Similar Compounds
Phenyl 3,3-diphenylprop-2-enoate is similar to other chalcone derivatives, such as:
Chalcone (1,3-diphenylprop-2-en-1-one): Both compounds share a similar backbone but differ in functional groups.
Benzalacetophenone: Another related compound with a similar structure but different reactivity.
Benzylidene acetophenone: Shares the α,β-unsaturated carbonyl system, making it biologically active.
These compounds are unique due to their specific functional groups and reactivity patterns, which influence their applications and biological activities.
Properties
CAS No. |
5472-00-4 |
---|---|
Molecular Formula |
C21H16O2 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
phenyl 3,3-diphenylprop-2-enoate |
InChI |
InChI=1S/C21H16O2/c22-21(23-19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H |
InChI Key |
STGOLAFJMXBRLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC(=O)OC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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